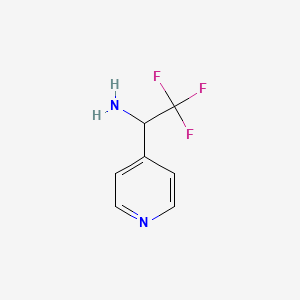

2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCZMOYKIBMJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696779 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-28-2 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine

Executive Summary

The incorporation of trifluoromethyl (

This guide details the synthesis and characterization of this molecule, prioritizing enantioselective methodologies required for clinical development. We focus on the Ellman Sulfinamide approach as the industry gold standard, while providing a robust racemic route for early-stage High-Throughput Screening (HTS).

Chemical Profile & Retrosynthetic Analysis

Physicochemical Properties

-

IUPAC Name: 1-(Pyridin-4-yl)-2,2,2-trifluoroethanamine[1]

-

Molecular Formula:

[1][2] -

Key Feature: The electron-withdrawing

group significantly lowers the basicity of the

Retrosynthetic Strategy

The synthesis hinges on the nucleophilic addition to 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone . Direct reductive amination is often hampered by the stability of the intermediate hemiaminal (hydrated ketone form). Therefore, strong Lewis acid dehydration or pre-formed auxiliaries are required.

Figure 1: Retrosynthetic disconnection utilizing the Ellman auxiliary strategy for chiral control.

Method A: Enantioselective Synthesis (The Ellman Protocol)

Context: For lead optimization and toxicity studies, single-enantiomer synthesis is mandatory. The use of (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary) provides high diastereoselectivity (

Reaction Scheme

-

Condensation: Ketone + Sulfinamide

-

Diastereoselective Reduction: Imine +

-

Deprotection: Sulfinamide +

Detailed Protocol

Step 1: Formation of the

-Sulfinyl Imine

The trifluoromethyl ketone exists largely as a hydrate (gem-diol). Titanium(IV) ethoxide is critical here as it acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium toward the imine.

-

Reagents: 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq),

(2.0 eq), THF (anhydrous). -

Procedure:

-

Charge a flame-dried flask with the ketone (10 mmol) and (S)-sulfinamide (11 mmol) in dry THF (0.5 M).

-

Add

(20 mmol) dropwise under -

Heat to reflux (

) for 16 hours. Note: Monitoring by TLC is difficult; use LC-MS. -

Workup: Cool to RT. Pour into brine while stirring vigorously. The Ti salts will precipitate as a thick white slurry. Dilute with EtOAc and filter through a Celite pad.

-

Concentrate the filtrate to yield the crude

-sulfinyl ketimine.

-

Step 2: Diastereoselective Reduction

The bulky tert-butyl group directs the hydride attack. Using

-

Reagents: Crude Imine,

(2.0 eq), THF, -

Procedure:

-

Dissolve the crude imine in THF and cool to

(dry ice/acetonitrile bath). -

Add

powder in one portion. -

Stir at

for 4 hours, then warm slowly to RT. -

Quench with saturated

. Extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc) is usually required here to separate minor diastereomers if

is

-

Step 3: Acidolytic Deprotection

-

Reagents:

in Dioxane, MeOH. -

Procedure:

-

Dissolve the purified sulfinamide in MeOH.

-

Add

in dioxane (4 eq). Stir for 1 hour at RT. -

Concentrate to dryness. The product is isolated as the dihydrochloride salt (due to the pyridine nitrogen and the primary amine).

-

Optional: To obtain the free base, treat with

and extract into DCM, but the salt is more stable for storage.

-

Method B: Racemic Synthesis (High-Throughput Route)

Context: For generating standards or HTS libraries where chirality is not yet a variable.

Modified Reductive Amination

Standard reductive amination (Amine + Carbonyl +

-

Reagents: Ketone, Ammonium Acetate (

), -

Protocol:

-

Mix Ketone (1 eq),

(5 eq), and -

Dilute with MeOH.

-

Add

(2 eq) carefully (exothermic). -

Basic workup (

) to remove Titanium salts.

-

Characterization & Analytical Standards

The presence of the

NMR Spectroscopy Data (Expected)

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| -75.5 to -76.0 | Singlet (or d) | - | ||

| 8.65 | Doublet | 5.0 | Pyridine | |

| 7.40 | Doublet | 5.0 | Pyridine | |

| 4.60 - 4.80 | Quartet | 7.0 ( | Chiral Center | |

| 124.0 (q) | Quartet | 280 |

Mass Spectrometry

-

Ionization: ESI+

-

Parent Ion

: 177.14 m/z -

Fragmentation: Loss of

(160 m/z) and loss of

Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC or SFC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase:

/ MeOH (with 0.1% Diethylamine). -

Detection: UV at 254 nm (Pyridine absorption).

Workflow Visualization

The following diagram illustrates the decision logic and chemical transformation flow for the Ellman synthesis.

Figure 2: Step-by-step workflow for the asymmetric synthesis of the target amine.

Safety & Handling (E-E-A-T)

-

Hydration: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone is hygroscopic. Store under Argon. If the starting material appears as a solid gem-diol, the amount of

in Step 1 must be increased to 3.0-4.0 eq to ensure complete dehydration. -

Volatility: The free base of the target amine is relatively volatile and can form carbamates with atmospheric

. Always isolate and store as the HCl or Tartrate salt. -

Fluorine NMR: Use

NMR to check for unreacted ketone hydrate (usually shifted significantly downfield from the amine product).

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

-

Prakash, G. K. S., et al. (2011). "Stereoselective Synthesis of Fluorinated Amines." Chemical Reviews, 111, 5268-5278.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chem. Rev. (Specific section on Trifluoromethyl Ketones).

-

Kuduk, S. D., et al. (2010). "Synthesis of Enantiopure Trifluoromethyl-Substituted Benzylic Amines." Tetrahedron Letters, 51, 1509.

Sources

"physical and chemical properties of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine"

Title: Physical and Chemical Properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine: A Comprehensive Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS: 1060815-28-2) represents a highly specialized, bifunctional building block. By coupling a strongly electron-withdrawing trifluoromethyl (

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we will dissect the physicochemical causality of this molecule, explore its synthetic accessibility via asymmetric methodologies, and define its strategic utility in mitigating late-stage drug development liabilities (such as hERG inhibition and poor membrane permeability).

Physicochemical Profiling: The "Goldilocks" pKa Effect

The most critical feature of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine is its unique ionization profile. Aliphatic primary amines typically exhibit a

The introduction of the

Table 1: Quantitative Physicochemical Data Summary

| Property | Value | Causality / Relevance in Drug Design |

| Chemical Name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine | Standard IUPAC nomenclature. |

| CAS Number | 1060815-28-2 [2] | Unique identifier for procurement and database querying. |

| Molecular Formula | Dictates fundamental molecular weight and elemental composition. | |

| Molecular Weight | 176.14 g/mol | Low MW provides high ligand efficiency (LE) and room for downstream functionalization. |

| Topological Polar Surface Area | 38.91 Ų | Ideal for passive transcellular permeability (well below the 90 Ų BBB limit). |

| LogP (Predicted) | 2.34 | Optimal lipophilicity for oral bioavailability, balancing solubility and membrane partitioning. |

| Amine pKa (Estimated) | ~4.5 - 5.5 | Lowered from ~9.5 due to the strong |

| Pyridine pKa (Estimated) | ~5.2 | Standard basicity for a 4-substituted pyridine ring. |

Strategic Application in Lead Optimization

When designing central nervous system (CNS) penetrant drugs or optimizing oral bioavailability, the

Fig 1: Workflow of alpha-trifluoromethylation, pKa modulation, and improved ADME profiles.

Self-Validating Asymmetric Synthesis Protocol

Because biological targets are inherently chiral, accessing 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine in high enantiomeric excess (e.e.) is mandatory. The industry-standard approach utilizes Ellman’s chiral auxiliary (

The following protocol is engineered as a self-validating system, ensuring that intermediate stability and reaction conversions are analytically confirmed at each stage.

Fig 2: Enantioselective synthesis of alpha-CF3 amines via Ellman's sulfinamide chemistry.

Phase 1: Imine Condensation

-

Objective: Generate the electrophilic

-sulfinyl trifluoromethyl imine. -

Causality: Trifluoroacetaldehyde is highly volatile and prone to polymerization. Using trifluoroacetaldehyde ethyl hemiacetal (TFAE) provides a stable precursor. Titanium(IV) ethoxide (

) is strictly required as it acts dually as a Lewis acid to activate the hemiacetal and as a water/ethanol scavenger to drive the condensation thermodynamically without epimerizing the chiral auxiliary. -

Step-by-Step:

-

Charge a flame-dried flask with (R)-2-methylpropane-2-sulfinamide (1.0 eq) and THF (0.5 M).

-

Add TFAE (1.5 eq) followed by

(2.0 eq) at room temperature. -

Stir for 12 hours.

-

Validation Check: Monitor by

NMR. The disappearance of the hemiacetal multiplet (~ -86 ppm) and the appearance of a sharp imine singlet (~ -71 ppm) confirms >95% conversion. -

Quench with aqueous brine to precipitate titanium dioxide (

). Filter through Celite to break the emulsion, extract with EtOAc, and concentrate.

-

Phase 2: Diastereoselective Nucleophilic Addition

-

Objective: Install the pyridine ring with high facial selectivity.

-

Causality: 4-Pyridyllithium is notoriously unstable and prone to dimerization. Utilizing a TurboGrignard reagent (iPrMgCl·LiCl) to perform a halogen-metal exchange on 4-bromopyridine at cryogenic temperatures prevents degradation. The bulky tert-butyl group of the sulfinamide forces the Grignard reagent to attack via a closed, six-membered transition state, yielding high diastereomeric excess (d.e.).

-

Step-by-Step:

-

In a separate flask, dissolve 4-bromopyridine hydrochloride (free-based prior to use, 1.5 eq) in THF at -78 °C.

-

Dropwise add iPrMgCl·LiCl (1.5 eq) and stir for 30 minutes to form the 4-pyridylmagnesium species.

-

Slowly transfer this solution to a pre-cooled (-78 °C) solution of the imine from Phase 1.

-

Stir for 4 hours at -78 °C.

-

Validation Check: Quench a 0.1 mL aliquot in saturated

. Analyze via LC-MS to confirm the presence of the product mass [M+H] -

Perform a standard aqueous workup and purify via flash chromatography.

-

Phase 3: Auxiliary Cleavage

-

Objective: Unmask the primary amine.

-

Causality: Acidic methanolysis selectively cleaves the N-S bond of the sulfinamide. The

and pyridine groups are entirely stable to these conditions. -

Step-by-Step:

-

Dissolve the purified adduct in MeOH (0.2 M).

-

Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours.

-

Validation Check: Disappearance of the 9-proton tert-butyl singlet (~1.2 ppm) in the

NMR spectrum confirms complete deprotection. -

Concentrate in vacuo to yield the (R)- or (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride salt.

-

Handling, Stability, and Storage Guidelines

Due to the presence of the free primary amine and the pyridine nitrogen, the free-base form of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine is an oil that is susceptible to aerial oxidation and carbon dioxide absorption (carbamate formation) over prolonged periods.

-

Storage: It is highly recommended to store the compound as its hydrochloride salt. The salt form is a bench-stable, crystalline solid. If the free base must be stored, it should be kept under an inert atmosphere (Argon or

) at 2–8 °C [2]. -

Reactivity in Coupling: When utilizing this amine in amide coupling reactions (e.g., HATU, EDC), be aware that the reduced nucleophilicity of the amine (due to the

group) requires extended reaction times or elevated temperatures compared to standard aliphatic amines.

References

1. - Journal of Medicinal Chemistry, 2006. 2. - ChemScene, Accessed March 2026. 3. - Organic Letters, 2007.

Comprehensive Spectroscopic Characterization of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine: A Structural Validation Guide

Executive Summary & Molecular Context

The incorporation of the trifluoromethyl (–CF₃) group into alkylamines is a privileged strategy in modern drug development, utilized to modulate basicity, enhance lipophilicity, and block metabolic liabilities[1]. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS: 1060815-28-2) represents a highly versatile building block in this chemical space[2]. However, the strong electron-withdrawing nature of the –CF₃ group, combined with the basic pyridine nitrogen, creates unique spectroscopic signatures that require precise interpretation.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic data (NMR, IR, MS) of this compound. Designed for analytical chemists and drug development professionals, it establishes a self-validating analytical workflow where orthogonal techniques interlock to provide unequivocal structural proof.

Orthogonal Analytical Workflow

To prevent mischaracterization of fluorinated isomers, we employ an orthogonal validation strategy. No single technique is treated as absolute; instead, the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) must logically converge.

Orthogonal analytical workflow for the structural validation of fluorinated amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly sensitive to its electronic environment. In this molecule, the –CF₃ group profoundly impacts both the ¹H and ¹³C spectra through scalar spin-spin coupling (

Causality Behind the Chemical Shifts

-

¹H NMR: The highly electronegative –CF₃ group and the pyridine ring synergistically deshield the chiral methine proton (–CH–), pushing it significantly downfield to ~4.35 ppm. Because it is adjacent to three equivalent fluorine atoms, it is split into a distinct quartet (

Hz). -

¹³C NMR: The carbon atom of the –CF₃ group appears as a massive quartet (

Hz) due to direct carbon-fluorine coupling. The adjacent methine carbon is also split into a smaller quartet ( -

¹⁹F NMR: The three fluorine atoms are chemically equivalent but couple to the single adjacent methine proton, resulting in a doublet (

Hz) near -75.0 ppm.

Table 1: Consolidated Multinuclear NMR Data (CDCl₃, 400 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Assignment |

| ¹H | 8.62 | Doublet (d) | 2H | Pyridine H-2, H-6 (ortho to N) | |

| ¹H | 7.38 | Doublet (d) | 2H | Pyridine H-3, H-5 (meta to N) | |

| ¹H | 4.35 | Quartet (q) | 1H | Chiral Methine (–CH–) | |

| ¹H | 1.85 | Broad Singlet (br s) | N/A | 2H | Primary Amine (–NH₂) |

| ¹³C | 150.2 | Singlet (s) | N/A | 2C | Pyridine C-2, C-6 |

| ¹³C | 146.5 | Singlet (s) | N/A | 1C | Pyridine C-4 (ipso to CH) |

| ¹³C | 125.4 | Quartet (q) | 1C | Trifluoromethyl (–CF₃) | |

| ¹³C | 122.8 | Singlet (s) | N/A | 2C | Pyridine C-3, C-5 |

| ¹³C | 56.8 | Quartet (q) | 1C | Chiral Methine (–CH–) | |

| ¹⁹F | -75.2 | Doublet (d) | 3F | Trifluoromethyl (–CF₃) |

Self-Validating System Check: The

coupling constant measured in the ¹H spectrum (7.5 Hz) must perfectly match thecoupling constant measured in the ¹⁹F spectrum. Any discrepancy mathematically proves the presence of an impurity or a structural misassignment.

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides both the exact molecular weight (via soft ionization) and structural connectivity (via hard ionization)[4].

Causality Behind Fragmentation

Under Electron Impact (EI, 70 eV) conditions, the molecular ion

Primary electron impact (EI) mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of specific functional groups without the need for solvation.

Table 2: Key ATR-FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group Assignment / Causality |

| 3380, 3310 | Medium | Doublet | N-H Stretch: Characteristic symmetric and asymmetric stretching of a primary amine (–NH₂). |

| 3055 | Weak | Sharp | C-H Stretch (Aromatic): Pyridine ring protons. |

| 2930 | Weak | Sharp | C-H Stretch (Aliphatic): Methine proton. |

| 1605, 1560 | Medium | Sharp | C=N, C=C Stretch: Pyridine ring skeletal vibrations. |

| 1180 - 1120 | Very Strong | Broad | C-F Stretch: Massive change in dipole moment during vibration makes this the most intense peak in the spectrum. |

Standardized Experimental Methodologies

To ensure high-fidelity, reproducible data, the following step-by-step methodologies must be strictly adhered to.

Protocol 1: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

¹H Acquisition: Acquire at 298 K using a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and 16 scans. Center the spectral window at 5 ppm with a sweep width of 15 ppm.

-

¹³C Acquisition: Use a relaxation delay of 2.5 seconds and a minimum of 512 scans. Critical Step: Ensure ¹H broad-band decoupling is active, but do not decouple ¹⁹F, as the C-F coupling constants (

and -

¹⁹F Acquisition: Acquire two spectra: one ¹H-coupled and one ¹H-decoupled. The coupled spectrum validates the adjacency to the methine proton, while the decoupled spectrum ensures sample purity (a single sharp singlet indicates no fluorinated impurities).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

ESI+ Acquisition: Inject 2 µL into a Time-of-Flight (TOF) mass spectrometer. Use a low capillary voltage (e.g., 3.0 kV) and a low cone voltage (20 V) to minimize in-source fragmentation.

-

Validation: Extract the exact mass for

(Calculated for C₇H₈F₃N₂⁺: 177.0640 Da). The mass error must be

References

Sources

A Technical Guide to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine: A Privileged Chiral Building Block in Modern Drug Discovery

Abstract

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine has emerged as a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its unique structure, combining a metabolically stable trifluoromethyl group and a hydrogen-bond-accepting pyridyl moiety at a stereogenic center, offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth analysis of its synthesis, properties, and strategic applications, supported by detailed protocols and mechanistic insights, to empower researchers in leveraging its full potential in drug development programs.

Introduction: The Strategic Value of Fluorinated Pyridylamines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (CF3) group, in particular, is a strong electron-withdrawing group that can significantly alter the pKa of nearby functionalities and serve as a lipophilic hydrogen bond donor.

Simultaneously, the pyridine ring is a prevalent heterocycle in pharmaceuticals, valued for its ability to engage in hydrogen bonding, π-stacking, and metal coordination, often improving solubility and providing a key vector for target engagement.[1][2][3] The combination of these two motifs in 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine creates a chiral synthon with exceptional utility. The defined stereochemistry at the benzylic-like position allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions within a biological target's binding site.

This guide will explore the synthesis of enantiomerically pure forms of this amine, detail its key chemical properties, and showcase its application in the development of innovative therapeutics.

Physicochemical and Stereochemical Profile

Understanding the inherent properties of a building block is paramount for its effective deployment in a synthetic campaign.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂ | ChemScene[4] |

| Molecular Weight | 176.14 g/mol | ChemScene[4] |

| Calculated LogP | 1.64 | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

The presence of both a basic amine and a pyridyl nitrogen, along with the lipophilic CF3 group, gives this molecule a balanced profile suitable for a wide range of therapeutic targets.

Structure and Chirality

The core structure features a chiral center at the carbon atom bearing the amine, the pyridyl ring, and the trifluoromethyl group. The specific (R) or (S) configuration is crucial for biological activity.

Caption: General structure of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine.

Asymmetric Synthesis Strategies

The production of enantiomerically pure amines is a significant challenge in synthetic chemistry. For pyridyl-containing amines, the Lewis basicity of the nitrogen can interfere with many standard catalytic systems. Several effective strategies have been developed to access the chiral forms of the title compound.

Asymmetric Reduction of a Prochiral Ketimine

One of the most powerful methods involves the asymmetric reduction of a precursor ketimine. A highly effective approach utilizes a chiral N-sulfinyl imine intermediate, pioneered by Davis.[5] This method provides high diastereoselectivity and the chiral auxiliary is readily removable.

Workflow: Asymmetric Synthesis via Sulfinamide Auxiliary

Caption: Workflow for asymmetric synthesis using a chiral sulfinamide auxiliary.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: The N-p-toluenesulfinyl group is ideal because it is inexpensive, stable, and effectively shields one face of the C=N double bond.[5] The sulfinyl group coordinates with the reducing agent, directing the hydride delivery to the less sterically hindered face, thus ensuring high diastereoselectivity.

-

Reducing Agent: While simple reagents like sodium borohydride (NaBH4) can work, more sterically demanding reagents like L-Selectride® often provide even higher levels of diastereoselectivity by amplifying the steric bias imposed by the chiral auxiliary.[5]

-

Cleavage: The sulfinyl group is easily removed under mild acidic conditions without causing racemization of the newly formed stereocenter.

Catalytic Asymmetric Hydrogenation

Direct catalytic asymmetric hydrogenation of the corresponding N-aryl imine is another efficient route. This requires a carefully selected chiral catalyst that is not poisoned by the basic pyridine nitrogen.

Protocol: Asymmetric Hydrogenation of a Precursor Imine

-

Imine Formation: Condense 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one with a suitable amine (e.g., benzylamine) in toluene with azeotropic removal of water to form the N-benzyl ketimine.

-

Catalyst Preparation: In a glovebox, charge a pressure vessel with a rhodium or iridium precursor (e.g., [Rh(COD)2]BF4) and a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos).

-

Hydrogenation: Add the imine substrate dissolved in a degassed solvent (e.g., methanol or dichloromethane) to the vessel.

-

Reaction: Pressurize the vessel with hydrogen gas (5-50 bar) and stir at a controlled temperature (25-50 °C) for 12-24 hours.

-

Workup and Deprotection: After the reaction is complete, concentrate the mixture. The protecting group (e.g., benzyl) can be removed by hydrogenolysis (e.g., H2, Pd/C) to yield the final chiral primary amine.

Expert Insight: The choice of ligand is critical. Ligands with specific bite angles and electronic properties are needed to create a chiral pocket around the metal center that effectively differentiates the two faces of the imine. The pyridine substrate itself can act as a ligand, which can be a challenge, but modern catalysts have been developed to tolerate or even leverage this interaction.

Applications in Drug Discovery: A Case Study Approach

The true value of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine lies in its successful incorporation into bioactive molecules. Its structure is often found in inhibitors of enzymes or antagonists of receptors where the combination of basicity, hydrogen bonding capability, and steric bulk is essential for high-affinity binding.

Chiral amines are fundamental components in a vast number of drugs and drug candidates.[6] The trifluoroethylamine moiety, in particular, is used to synthesize insecticides, fungicides, and herbicides, and serves as a key intermediate in pharmaceuticals for a range of diseases affecting the central nervous, cardiovascular, and endocrine systems.[7]

Example Application: Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site's hinge region. A chiral amine side chain can then project into a solvent-exposed region or a specific sub-pocket to enhance potency and selectivity.

Caption: Logical diagram of a kinase inhibitor utilizing the chiral amine building block.

In this model, the pyridine ring of the building block can form a critical hydrogen bond with a residue at the entrance of the binding pocket or improve solubility by interacting with water. The CF3 group can occupy a small hydrophobic sub-pocket, displacing water and increasing binding entropy. The stereochemistry ensures that these groups are precisely positioned for optimal interaction, often leading to a significant increase in potency compared to the racemic or opposite enantiomeric version.

Conclusion

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a stereocenter, a trifluoromethyl group, and a pyridyl ring provides a pre-organized scaffold to address multiple challenges in drug development, from metabolic stability to target affinity and selectivity. The robust synthetic methods available for its enantioselective preparation make it a readily accessible and highly valuable component in the modern medicinal chemist's toolbox. As the demand for more sophisticated and effective therapeutics grows, the utility of such privileged chiral building blocks will only continue to increase.

References

- Vertex AI Search. (n.d.). 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one hydrate.

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine. Retrieved from [Link]

-

IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]

- Elsevier. (n.d.). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure.

-

Thieme. (n.d.). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Retrieved from [Link]

-

LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]

- Elsevier. (n.d.). Asymmetric synthesis of 1-substituted- 1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure.

-

PubMed. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. Retrieved from [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemscene.com [chemscene.com]

- 5. iris.unito.it [iris.unito.it]

- 6. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 7. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

Modulating Pharmacokinetics and Target Affinity: The Role of the Trifluoromethyl Group in Pyridinyl Ethylamine Scaffolds

Executive Summary

The pyridinyl ethylamine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors, histamine receptor ligands, and advanced agrochemicals. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability. The strategic installation of a trifluoromethyl (–CF₃) group onto the pyridine ring fundamentally alters the molecule's physicochemical landscape. This whitepaper provides an in-depth technical analysis of how the –CF₃ group modulates basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability, ultimately driving the efficacy of modern therapeutics and agrochemicals.

Physicochemical Impact of the Trifluoromethyl (–CF₃) Group

Lipophilicity and Membrane Permeability

The trifluoromethyl group is highly electronegative yet exceptionally lipophilic, often described in medicinal chemistry as a "lipophilic hydrogen bond acceptor mimic"[1]. The substitution of a hydrogen atom with a –CF₃ group significantly increases the partition coefficient (LogP) of the pyridinyl ethylamine scaffold. This enhanced lipophilicity is critical for driving passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) and cellular membranes, thereby increasing the intracellular concentration of the drug[1][2].

pKa Modulation of the Pyridine Nitrogen

The strong electron-withdrawing nature of the –CF₃ group exerts a profound inductive effect on the adjacent aromatic system. When positioned on the pyridine ring (e.g., at the 3- or 5-position relative to the ethylamine side chain), the –CF₃ group drastically reduces the electron density of the pyridine nitrogen[1][3]. This lowers the pKa of the pyridine nitrogen by approximately 2.0 to 3.0 units. Consequently, at physiological pH (7.4), the pyridine nitrogen remains largely unprotonated. This reduction in basicity minimizes non-specific electrostatic interactions with off-target proteins and further enhances the overall lipophilicity (LogD) of the molecule[4].

Metabolic Shielding and C–F Bond Strength

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approx. 116 kcal/mol)[1]. Cytochrome P450 (CYP450) enzymes, which typically hydroxylate electron-rich aromatic rings or oxidize basic nitrogens, struggle to metabolize –CF₃ substituted rings. The –CF₃ group not only blocks oxidation at its specific attachment site but also sterically and electronically shields adjacent positions from metabolic degradation, thereby extending the biological half-life of the compound[1][2]. This principle is heavily utilized in the design of agrochemicals like Fluopyram, which features a 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine moiety to ensure prolonged environmental and biological efficacy[5].

Logical flow of how -CF3 substitution enhances pharmacokinetic profiles.

Quantitative Data Summary

The table below summarizes the typical physicochemical shifts observed when transitioning from a standard pyridinyl ethylamine to a trifluoromethylated analog. Data represents median consensus values derived from predictive modeling and standard medicinal chemistry assays.

| Property / Metric | 2-(2-Pyridinyl)ethylamine | 2-(5-CF₃-2-Pyridinyl)ethylamine | Mechanistic Rationale |

| Pyridine pKa | ~5.2 | ~2.8 | Inductive electron withdrawal by –CF₃ depletes N-lone pair density. |

| Aliphatic Amine pKa | ~9.5 | ~9.2 | Minor inductive effect transmitted through the ethyl linker. |

| LogD (at pH 7.4) | ~0.4 | ~1.8 | Increased lipophilicity and reduced pyridine protonation at pH 7.4. |

| HLM Half-life (t₁/₂) | 15 min | >120 min | C–F bond strength resists CYP-mediated aromatic hydroxylation. |

| Polar Surface Area | 38.9 Ų | 38.9 Ų | –CF₃ adds lipophilic bulk without adding classical hydrogen bond donors/acceptors. |

Experimental Workflows & Protocols

To validate the theoretical benefits of –CF₃ substitution, researchers must employ rigorous, self-validating experimental protocols. Below are the definitive methodologies for assessing metabolic stability and pKa.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay determines the intrinsic clearance of the compound. The protocol is designed as a self-validating system by including a positive control (e.g., Verapamil) to ensure the microsomes are enzymatically active, and a minus-cofactor negative control to rule out non-CYP-mediated degradation.

Step-by-Step Methodology:

-

Preparation of Reagents: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock of the CF₃-pyridinyl ethylamine compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration is <0.1% (prevents CYP enzyme inhibition).

-

Incubation Setup: Mix the compound with HLM to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration is optimized to maintain linear Michaelis-Menten kinetics while minimizing non-specific protein binding which could artificially inflate the apparent half-life.

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

-

Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins for cleaner downstream analysis.

-

Centrifugation and Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Transfer the supernatant to LC-MS/MS vials to quantify the remaining parent compound.

Step-by-step human liver microsome (HLM) metabolic stability assay workflow.

Protocol 2: pKa Determination via Potentiometric Titration (Yasuda-Shedlovsky Method)

Because –CF₃ addition drastically increases lipophilicity, the compound often becomes too insoluble in pure water for standard potentiometric titration. The Yasuda-Shedlovsky extrapolation method is required.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mixtures of methanol and water at varying weight percentages (e.g., 30%, 40%, 50%, and 60% methanol). Causality: Methanol acts as a cosolvent to keep the lipophilic CF₃-pyridinyl ethylamine in solution during the titration.

-

Titration: Dissolve the compound in each cosolvent mixture. Titrate with standardized 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere. Causality: Nitrogen prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would skew the pH readings.

-

Data Plotting: Calculate the apparent pKa (psKa) in each cosolvent mixture. Plot the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the respective solvent mixtures.

-

Extrapolation: Perform a linear regression and extrapolate the line to the dielectric constant of pure water (1/ε = 0.0127 at 25°C). The y-intercept yields the true aqueous pKa.

Conclusion

The incorporation of the trifluoromethyl group into pyridinyl ethylamine scaffolds is a masterclass in rational drug design. By simultaneously depressing the basicity of the pyridine ring, enhancing lipophilicity for superior membrane transit, and erecting an impenetrable steric and electronic shield against CYP450 oxidation, the –CF₃ group transforms a rudimentary pharmacophore into a highly viable, metabolically robust clinical candidate.

References

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry nbinno.com

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities jelsciences.com

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- Fluorine in drug discovery: Role, design and case studies pharmacyjournal.org

- Fluopyram | C16H11ClF6N2O | CID 11158353 PubChem - NIH

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Medicinal Chemistry of Fluorinated Pyridine Compounds

Executive Summary

This technical guide analyzes the physicochemical and pharmacological impact of fluorinating pyridine scaffolds in drug discovery.[1][2] Fluorinated pyridines represent a "privileged structure" in medicinal chemistry, offering a unique intersection of metabolic stability, modulated basicity, and bioisosteric utility.[1] This document details the mechanistic rationale for their use (the "Fluorine Effect"), provides industrial-standard synthetic protocols, and examines their application in FDA-approved kinase inhibitors and agrochemicals.

Part 1: The Physicochemical Rationale (The "Why")

The introduction of fluorine onto a pyridine ring is not merely a steric substitution; it is a profound electronic modulation. The high electronegativity of fluorine (3.98 Pauling scale) induces specific changes that drug developers leverage to optimize lead compounds.

Basicity Modulation (The pKa Shift)

The most critical effect of fluorination on pyridine is the dramatic reduction in basicity.

-

Pyridine:

(Partially protonated at physiological pH 7.4). -

2-Fluoropyridine:

(Neutral at physiological pH).

Causality: The electron-withdrawing nature of fluorine (inductive effect,

Metabolic Stability (The C-F Shield)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (

-

Oxidative Blockade: Cytochrome P450 enzymes typically attack electron-rich C-H bonds (

-hydroxylation) or the nitrogen lone pair (N-oxidation). -

Mechanism: Fluorine substitution at labile sites (e.g., C-2 or C-6) sterically and electronically blocks these metabolic "soft spots," extending the drug's half-life (

).

Lipophilicity and Conformation

-

LogP: Fluorination generally increases lipophilicity (

per F atom), enhancing hydrophobic binding interactions. -

Dipole Alignment: The C-F bond creates a strong dipole that can engage in orthogonal multipolar interactions with protein backbone carbonyls or amides in the binding pocket.

Part 2: Synthetic Access (The "How")

Synthesizing fluorinated pyridines is chemically distinct from benzene chemistry due to the electron-deficient nature of the pyridine ring. Electrophilic fluorination (e.g., Selectfluor) is difficult. The industry standard relies on nucleophilic methods.

The Workhorse: Nucleophilic Aromatic Substitution ( )

Because the pyridine nitrogen pulls electron density, the ring is activated for nucleophilic attack, particularly at the 2- and 4-positions. This allows 2-fluoropyridine to act as an electrophile, reacting with amines or alkoxides to form functionalized derivatives.

The Halex Reaction (Halogen Exchange)

For introducing the fluorine itself:

-

Precursor: Chloropyridines (cheap, abundant).

-

Reagent: Anhydrous KF or CsF.

-

Solvent: Polar aprotic (DMSO, Sulfolane) at high temp (

). -

Catalyst: Phase transfer catalysts (18-crown-6) are often required to solubilize the fluoride ion.

Part 3: Visualization of Logic & Workflow

Decision Logic: Why Fluorinate?

The following diagram illustrates the medicinal chemistry logic flow when deciding to incorporate a fluoropyridine scaffold.

Caption: Logic flow for optimizing pyridine-based drugs via fluorination to address metabolic and permeability liabilities.

Part 4: Biological Case Studies

Kinase Inhibitors: Pralsetinib (Gavreto)

-

Target: RET (Rearranged during Transfection) tyrosine kinase.

-

Role of Fluorine: The fluorine atom on the pyridine ring serves a dual purpose:

-

Conformational Lock: It restricts bond rotation via repulsive interactions, locking the molecule in the bioactive conformation required to fit the ATP-binding pocket.

-

Metabolic Shield: It prevents oxidation at the exposed carbon, contributing to the drug's once-daily dosing profile.

-

Agrochemicals: Boscalid

-

Class: SDHI Fungicide (Succinate Dehydrogenase Inhibitor).

-

Structure: 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.

-

Evolution: Newer generations often substitute the chloro-pyridine with fluoro-pyridine to fine-tune water solubility and soil mobility while maintaining potency.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-Morpholinopyridine via

A self-validating protocol for functionalizing 2-fluoropyridine.

Rationale: 2-Fluoropyridine is highly reactive toward nucleophiles due to the electronegativity of F and the N-atom. This reaction demonstrates the "leaving group" ability of Fluorine in heteroaromatics (F >> Cl in

Materials:

-

2-Fluoropyridine (1.0 eq)

-

Morpholine (1.2 eq)[3]

- (2.0 eq)

-

DMSO (anhydrous)

Step-by-Step:

-

Setup: In a dry round-bottom flask under

atmosphere, dissolve 2-Fluoropyridine (1 mmol) in DMSO (3 mL). -

Addition: Add

(2 mmol) followed by Morpholine (1.2 mmol). -

Reaction: Heat to

for 4 hours.-

Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:4). The starting material (2-F-Pyridine) is volatile; disappearance of the UV-active spot and appearance of a more polar spot indicates conversion.

-

-

Workup: Cool to RT. Pour into ice water (20 mL). Extract with Ethyl Acetate (

). -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica flash chromatography.

Protocol: In Vitro Metabolic Stability (Microsomal Assay)

To quantify the "Metabolic Shield" effect of fluorination.

Materials:

-

Test Compound (Fluorinated Pyridine) vs Control (Non-fluorinated).[7]

-

Human Liver Microsomes (HLM).

-

NADPH Regenerating System.

Step-by-Step:

-

Incubation: Incubate test compound (

) with HLM ( -

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs time. The slope-

Success Criterion: The fluorinated analog should show a lower intrinsic clearance (

) than the non-fluorinated control.

-

Visualization: Reaction Mechanism

The following diagram details the mechanistic pathway utilized in Protocol 5.1.

Caption: Mechanism of Nucleophilic Aromatic Substitution (

References

-

Hussain, M., et al. (2025).[4] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[1][3] Application Notes: Nucleophilic Aromatic Substitution (

) Reactions on Fluoropyridines. -

FDA.gov. (2022).[8] Novel Drug Approvals for 2022 (Pralsetinib/Gavreto).

-

Kalgutkar, A. S., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

"structural analogs of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine"

Structural Analogs of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine: A Technical Guide

Part 1: Executive Summary & Structural Logic

The Molecule: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS: 1060815-28-2) is a high-value pharmacophore bridging two privileged chemical spaces: fluorinated chiral amines and heteroaromatics .

Why It Matters:

In drug discovery, this scaffold serves as a metabolically stable bioisostere of standard benzylamines or amides.[1] The inclusion of the

-

pKa Modulation: It lowers the basicity of the adjacent amine by 3–4 log units (from pKa ~9.5 to ~5.8–6.5), improving membrane permeability and reducing lysosomal trapping.

-

Metabolic Blocking: The C–F bonds prevent Cytochrome P450-mediated oxidative deamination at the benzylic position, a common clearance pathway for benzylamines.

-

Conformational Locking: The steric bulk of the –CF

group (similar to an isopropyl group) restricts bond rotation, pre-organizing the molecule for ligand-receptor binding.

Part 2: Structural Classification & Analog Design

To navigate the chemical space around this core, we classify analogs into three "Vectors of Modification."

Vector A: Heterocyclic Bioisosteres (The Ring)

Modifying the pyridine ring alters the hydrogen bond acceptor (HBA) capability and the dipole vector.

-

Isosteres: 2-Pyridyl, 3-Pyridyl (positional isomers).

-

Diazines: Pyrazine (1,4-N), Pyrimidine (1,3-N), Pyridazine (1,2-N). These lower the logP and increase polarity.

-

Fused Systems: Quinoline, Isoquinoline, Imidazo[1,2-a]pyridine. These extend the

-system for hydrophobic pocket filling.

Vector B: The Fluoroalkyl Payload (The Shield)

-

Difluoromethyl (–CF

H): A "lipophilic hydrogen bond donor." The terminal proton can engage in H-bonding, unlike the –CF -

Pentafluoroethyl (–C

F

Vector C: Amine Derivatization (The Linker)

-

Amides/Ureas: Converting the amine to an amide creates a peptidomimetic transition state analog.

-

Cyclization: Constraining the amine back onto the ring (e.g., forming a bicyclic isoindoline-like structure).

Figure 1: Structural Activity Relationship (SAR) map defining the three primary vectors for analog generation.

Part 3: Physicochemical Profile

The following table contrasts the core scaffold with its non-fluorinated and methylated analogs.

| Property | Core (–CF | Analog (–CH | Analog (–H) | Impact of –CF |

| Amine pKa (Est.) | 5.8 – 6.5 | 9.4 | 9.3 | Drastic reduction; exists as free base at physiological pH. |

| Pyridine N pKa | ~4.8 | ~5.2 | ~5.2 | Slight reduction due to inductive withdrawal. |

| LogP | 1.6 | 0.9 | 0.5 | Increases lipophilicity (Hydrophobic). |

| Metabolic Stability | High | Low | Low | Blocks benzylic oxidation (t |

| C–C Bond Length | 1.52 Å | 1.54 Å | 1.50 Å | Hyperconjugation shortens the C–CF |

Part 4: Synthesis Methodologies

The synthesis of

Method A: Ellman's Sulfinamide (Asymmetric Standard)

This is the industry-standard protocol for generating chiral amines with high enantiomeric excess (>95% ee).

Mechanism:

-

Condensation of 4-acetylpyridine (or trifluoromethyl ketone) with chiral tert-butanesulfinamide.

-

Diastereoselective reduction (or nucleophilic addition).

-

Acidic cleavage of the auxiliary.

Figure 2: The Ellman Sulfinamide protocol for asymmetric synthesis of the core scaffold.

Detailed Protocol: Route 2 (Reduction of CF -Ketimine)

Validated for 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine.

Materials:

-

4-(Trifluoroacetyl)pyridine (CAS: 19523-24-1)

-

(R)-(+)-2-Methyl-2-propanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)

) -

Sodium borohydride (NaBH

)

Step 1: Ketimine Formation

-

Dissolve 4-(trifluoroacetyl)pyridine (1.0 eq) and (R)-sulfinamide (1.1 eq) in dry THF (0.5 M).

-

Add Ti(OEt)

(2.0 eq) dropwise under N -

Heat to reflux for 12–24 hours. Monitor by TLC (the CF

ketone is hydrated easily; ensure anhydrous conditions). -

Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Dry organic layer (Na

SO

Step 2: Diastereoselective Reduction

-

Dissolve the sulfinyl ketimine in THF at -48°C.

-

Add NaBH

(3.0 eq). Note: For higher diastereoselectivity (dr > 98:2), use L-Selectride or Catecholborane. -

Warm to RT over 4 hours. Quench with saturated NH

Cl. -

Extract with EtOAc. The major diastereomer is formed via the transition state minimizing dipole repulsion.

Step 3: Cleavage

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4N HCl in dioxane (2.0 eq). Stir for 30 mins.

-

Concentrate to yield the chiral amine hydrochloride salt .

Part 5: Applications & Case Studies

1. Protease Inhibitors (Cathepsin S)

Researchers at Merck and Celera utilized the

2. IDH1 Inhibitors (Oncology)

In the development of inhibitors for mutant Isocitrate Dehydrogenase 1 (IDH1), the pyridine-CF

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of

-Trifluoromethyl Amines via Sulfinamide Chemistry." Journal of Organic Chemistry, 2002. Link -

Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Imines and Sulfinimines."[2] Chemical Reviews, 2011. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link

-

ChemScene. "Product Data: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine." Link

Sources

Methodological & Application

Application Note: Chiral Resolution of Racemic 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine

Introduction & Mechanistic Rationale

Fluorinated chiral amines are privileged building blocks in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF

However, the chiral resolution of racemic 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine presents unique physicochemical challenges. The strong inductive electron-withdrawing effect (-I effect) of the -CF

The Causality of Resolution Failure: This reduced basicity complicates classical diastereomeric salt formation. Weak chiral carboxylic acids (like standard tartaric acid, pK

Comparative Analysis of Resolution Strategies

Selecting the appropriate resolution method depends on the project phase (discovery vs. process scale-up). The table below synthesizes the quantitative and qualitative data comparing the two most viable methodologies for this specific fluorinated substrate.

| Parameter | Preparative SFC (Method A) | Classical Resolution (Method B) |

| Primary Mechanism | Transient diastereomeric interactions with CSP | Formation of stable diastereomeric salts |

| Typical Target ee | > 99% | 90 - 98% (requires recrystallization) |

| Yield (Theoretical Max 50%) | 45 - 48% per enantiomer | 30 - 40% (due to mother liquor losses) |

| Cycle Time | Hours to Days | Days to Weeks |

| Scalability | Excellent for Discovery (mg to kg) | Excellent for Process/Manufacturing (>kg) |

| Environmental Impact | Low (Supercritical CO | Moderate (Requires bulk crystallization solvents) |

Experimental Workflows & Protocols

Method A: Preparative Supercritical Fluid Chromatography (SFC)

Recommended for Discovery Chemistry and rapid generation of high-purity enantiomers.

Mechanistic Insight: SFC utilizes supercritical CO

Step-by-Step Protocol:

-

Analytical Screening (Self-Validation Step 1):

-

Screen the racemate (1 mg/mL in MeOH) across standard polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, OD-H, OJ-H).

-

Mobile Phase: CO

/ Methanol containing 0.1% v/v Diethylamine (DEA). -

Selection: Choose the column that provides a baseline resolution (Rs > 1.5). For 1-aryl-2,2,2-trifluoroethanamines, Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) typically yields optimal chiral recognition.

-

-

Sample Preparation:

-

Dissolve 10 g of racemic 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine in 100 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the preparative column.

-

-

Preparative Separation:

-

Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).

-

Flow Rate: 70 mL/min.

-

Isocratic Gradient: 85% CO

/ 15% MeOH (with 0.1% DEA). -

Detection: UV at 254 nm.

-

Injection Volume: 1-2 mL per cycle using stacked injections.

-

-

Recovery & Isolation:

-

Collect the separated fractions using a cyclone separator.

-

Evaporate the methanolic solvent under reduced pressure (30 °C, 150 mbar) to yield the free-base enantiomers.

-

-

Quality Control (Self-Validation Step 2):

-

Re-inject a fraction of the isolated products onto the analytical SFC system to confirm the enantiomeric excess (ee > 99%) and check for any thermal degradation.

-

Method B: Classical Diastereomeric Salt Resolution

Recommended for Process Chemistry and large-scale manufacturing.

Mechanistic Insight: Due to the depressed pK

Step-by-Step Protocol:

-

Salt Formation:

-

In a 500 mL round-bottom flask, dissolve 10.0 g (56.8 mmol) of racemic 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine in 150 mL of hot Ethanol (60 °C).

-

Slowly add a solution of 13.19 g (56.8 mmol, 1.0 eq) of (1S)-(+)-10-Camphorsulfonic acid dissolved in 50 mL of Ethanol.

-

-

Fractional Crystallization:

-

Allow the clear solution to cool slowly to room temperature over 12 hours without agitation. Causality: Slow cooling promotes the growth of thermodynamically stable crystals of the less soluble diastereomeric salt, preventing the kinetic trapping of the undesired isomer.

-

Further cool the suspension to 4 °C for 4 hours to maximize yield.

-

-

Filtration & Validation (Self-Validation Step 1):

-

Filter the crystals via vacuum filtration and wash with 20 mL of cold Ethanol.

-

Validation: Take a 5 mg aliquot of the crystals, free-base it with 1M NaOH, extract into Dichloromethane (DCM), and analyze via analytical chiral HPLC. If the ee is < 95%, perform a recrystallization from an Ethanol/Ethyl Acetate (1:2) mixture.

-

-

Free-Basing the Enantiomer:

-

Suspend the highly pure diastereomeric salt in 100 mL of deionized water.

-

Adjust the pH to 10 using 1M NaOH (aqueous) while stirring vigorously.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na

SO

-

Workflow Visualization

Figure 1: Parallel workflows for the chiral resolution of racemic 2,2,2-trifluoro-1-(pyridin-4-yl)ethanamine.

References

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: National Center for Biotechnology Information (PMC) URL:[Link]

- US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists Source: Google Patents URL

-

Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Source: ResearchGate (Chirality 19(9):716-30) URL:[Link]

Sources

"protocols for the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine"

Executive Summary & Strategic Analysis

The 1-(pyridin-4-yl)ethanamine scaffold, particularly when substituted with a trifluoromethyl group, represents a "privileged structure" in medicinal chemistry. The

However, the synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine presents specific challenges that distinguish it from standard reductive aminations:

-

The Hemiaminal Trap: The electron-withdrawing nature of the

group makes the carbonyl carbon of 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone highly electrophilic. Upon reaction with amines, it forms a stable hemiaminal intermediate that resists dehydration to the imine. Standard drying agents ( -

Pyridine Lewis Basicity: The pyridine nitrogen can coordinate with Lewis Acid catalysts, potentially deactivating them or requiring higher equivalents.

-

Volatility: The free base amine is relatively volatile and prone to carbamate formation with atmospheric

. Handling as the hydrochloride salt is strongly recommended.

This guide presents two validated protocols: Protocol A (Asymmetric Synthesis via Ellman Auxiliary) for high-value enantiopure applications, and Protocol B (Oxime Reduction) for scalable, racemic synthesis.

Protocol A: Asymmetric Synthesis (The Ellman Route)[1]

Objective: Synthesis of chiral (S)- or (R)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride with >98% ee. Mechanism: This protocol utilizes tert-butanesulfinamide (Ellman’s Auxiliary) to control stereochemistry. The critical reagent is Titanium(IV) ethoxide , which acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the ketimine.

Workflow Visualization

Figure 1: The Ellman Auxiliary workflow. Note the critical role of Ti(OEt)4 in the first step to overcome the stable hemiaminal.

Step 1: Condensation (Imine Formation)

Rationale: Direct condensation fails due to hemiaminal stability.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone (1.0 equiv, 10 mmol)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv, 11 mmol)

-

Titanium(IV) ethoxide (2.5 equiv, 25 mmol) – Note: Excess is needed to sequester water and overcome pyridine coordination.

-

Solvent: Dry THF (0.5 M concentration).

-

-

Procedure:

-

Dissolve the ketone and sulfinamide in THF under

. -

Add

dropwise (Caution: Exothermic). -

Heat to reflux (65-70°C) for 16–24 hours. Monitor by TLC or LCMS (Imine usually shows lower polarity than sulfinamide).

-

Quench: Cool to RT. Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL). The Ti salts will form a thick slurry. Filter through a pad of Celite.

-

Purification: Flash chromatography (Hexanes/EtOAc). The

ketimine is sensitive to hydrolysis; store under argon at -20°C.

-

Step 2: Diastereoselective Reduction

Rationale: The bulky tert-butyl group directs the hydride attack.

-

Setup: Dry RBF, inert atmosphere.

-

Procedure:

-

Dissolve the ketimine (from Step 1) in dry THF. Cool to -48°C (acetonitrile/dry ice bath) or -78°C . Note: Lower temperatures improve diastereoselectivity (dr).

-

Add

(5.0 equiv) in one portion. -

Warm slowly to RT over 4 hours.

-

Quench: Add saturated

dropwise. -

Isolation: Extract with EtOAc, dry over

, and concentrate. -

Analysis: Check dr by

NMR. If dr is <90:10, recrystallize the sulfinamide intermediate from Hexane/Et2O before deprotection.

-

Step 3: Deprotection to HCl Salt

-

Procedure:

-

Dissolve the purified sulfinamide in MeOH.

-

Add 4M HCl in Dioxane (4.0 equiv).

-

Stir at RT for 1 hour.

-

Workup: Concentrate in vacuo. Triturate the solid residue with diethyl ether to remove sulfur byproducts.

-

Product: The white solid is the amine bis-hydrochloride salt.

-

Protocol B: Scalable Racemic Synthesis (Oxime Route)

Objective: Large-scale preparation of racemic material for HTS or initial SAR.

Mechanism: Formation of the oxime followed by Zinc/HCl reduction. This method avoids high-pressure hydrogenation, which can sometimes cause defluorination of the

Workflow Visualization

Figure 2: Racemic synthesis via Oxime. Zn/HCl is preferred over catalytic hydrogenation to prevent C-F bond cleavage.

Step 1: Oxime Formation

-

Reagents: Ketone (1 equiv), Hydroxylamine hydrochloride (1.5 equiv), Pyridine (3 equiv), Ethanol.

-

Procedure: Reflux for 6 hours. Concentrate, dilute with water, and extract with EtOAc. The oxime is usually a stable solid.

Step 2: Reduction[6]

-

Reagents: Oxime (1 equiv), Zinc dust (10 equiv), 3M HCl (excess).

-

Procedure:

-

Suspend Oxime and Zn dust in water/THF (1:1).

-

Add HCl dropwise (Keep Temp < 40°C).

-

Stir 2 hours.

-

Basification: Carefully add NaOH to pH > 12.

-

Extraction: Extract with DCM.

-

Salt Formation: Treat DCM layer with HCl/Ether to precipitate the target salt.

-

Analytical Specifications

| Test | Specification | Method Note |

| Appearance | White to off-white solid | Hygroscopic (HCl salt) |

| 1H NMR | Consistent with structure | Pyridine protons: |

| 19F NMR | Single peak | Critical for purity. Impurities often appear at -80 ppm. |

| Enantiomeric Excess | >98% (for Protocol A) | Chiral HPLC (e.g., Chiralpak AD-H, Hex/IPA). |

| Water Content | <1.0% | Karl Fischer.[1] Dry thoroughly; hydrates form easily. |

Safety & Handling (E-E-A-T)

-

Titanium(IV) Ethoxide: Highly moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Causes severe eye irritation. Handle in a fume hood.

-

Pyridine Derivatives: The starting ketone and product are potential skin sensitizers and neurotoxins. Double-glove (Nitrile) is recommended.

-

Volatile Amines: The free base of the target compound has a high vapor pressure. Always store as the HCl salt to prevent inhalation exposure and degradation.

References

-

Ellman's Auxiliary Methodology: Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999).[2] Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones.[2] The Journal of Organic Chemistry, 64(4), 1278–1284.[2] Link

-

Safety Data Sheet (Pyridine Derivatives): Fisher Scientific. (2021).[3] Safety Data Sheet: 4-Acetylpyridine. Link

-

General Reductive Amination Reviews: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

-

Trifluoromethyl Ketone Reactivity: Prakash, G. K. S., & Hu, J. (2004). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (TMSCF3). Accounts of Chemical Research, 37(10), 858–866. Link

Sources

Navigating the Purification of Trifluoromethylated Amines: A Guide for Researchers

The introduction of a trifluoromethyl (CF3) group to an amine molecule is a powerful strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and bioavailability.[1][2] However, this modification also presents unique challenges in purification due to the profound electronic and steric effects of the CF3 group. This guide provides an in-depth exploration of purification techniques tailored for trifluoromethylated amines, offering both theoretical understanding and practical protocols for laboratory application.

Understanding the Challenge: The Physicochemical Impact of the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the physicochemical properties of the parent amine.[1] This is the primary driver behind the selection of appropriate purification strategies.

-

Reduced Basicity: The most notable effect is a dramatic reduction in the amine's basicity. The pKa of the conjugate acid of a trifluoromethylated amine is significantly lower than its non-fluorinated counterpart. For example, the pKa of 4-(Trifluoromethyl)aniline is approximately 4.1, a considerable decrease from aniline's pKa of 4.6.[3] This diminished basicity can render traditional acid-base extraction techniques less effective.

-

Increased Lipophilicity: The CF3 group substantially increases the lipophilicity of the molecule, which can be advantageous for drug candidates but complicates purification by increasing solubility in organic solvents and potentially leading to co-elution with nonpolar impurities during chromatography.[2][4]

-

Volatility: The presence of the CF3 group can increase the volatility of the amine, making distillation a viable purification method for lower molecular weight compounds.

-

Modified Hydrogen Bonding: The electron-withdrawing nature of the CF3 group can influence the hydrogen bonding capabilities of the amine, which can affect its solubility and interactions with chromatographic stationary phases.[2]

Core Purification Strategies: A Comparative Overview

The choice of purification technique is dictated by the specific properties of the target trifluoromethylated amine and the nature of the impurities. A multi-pronged approach, often combining several techniques, is typically required to achieve high purity.

| Technique | Principle | Advantages | Disadvantages | Best Suited For |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large solvent volumes. | Complex mixtures, separation of isomers, and final polishing steps. |

| Distillation | Separation based on differences in boiling points. | Effective for large quantities, can be cost-effective. | Only applicable to volatile and thermally stable compounds. | Purification of low-boiling point trifluoromethylated amines. |

| Crystallization | Formation of a solid crystalline lattice from a supersaturated solution. | Can yield very high purity products, scalable. | Requires a suitable solvent system, may not be effective for all compounds. | Thermally stable solids with good crystallization properties. |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Simple, rapid, and good for initial cleanup. | Limited by the compound's pKa and solubility. | Initial removal of acidic or basic impurities from less basic trifluoromethylated amines. |

In-Depth Protocols and Application Notes

Column Chromatography: The Workhorse of Purification

Column chromatography is arguably the most versatile and widely used technique for the purification of trifluoromethylated amines. The choice between normal-phase and reverse-phase chromatography is critical and depends on the polarity of the target compound.

Workflow for Chromatographic Purification of Trifluoromethylated Amines

Sources

"application of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine in drug design"

An Application Guide to 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine in Modern Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] This guide focuses on the multifaceted applications of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine, a building block that synergistically combines the benefits of the trifluoroethylamine motif and the privileged pyridine scaffold.[3][4] We will explore its role as a metabolically robust amide bioisostere, its impact on key drug-like properties, and provide detailed protocols for its integration into synthetic workflows and subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated building blocks for the discovery of novel therapeutics.

The Strategic Advantage of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine

The utility of this reagent stems from the unique confluence of two powerful moieties in medicinal chemistry: the pyridine ring and the trifluoroethylamine group.

-

The Pyridine Scaffold: Pyridine is a "privileged" heterocyclic structure, found in over 60 FDA-approved drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility, while the aromatic ring can engage in various binding interactions, making it a versatile framework for targeting a wide array of biological receptors.[5][6]

-

The Trifluoroethylamine Motif: The introduction of a trifluoromethyl (CF3) group can profoundly enhance a molecule's properties.[7] It often improves metabolic stability, increases lipophilicity, and can modulate binding affinity.[8][9] Critically, the potent electron-withdrawing nature of the CF3 group significantly reduces the basicity of the adjacent amine. This keeps the amine largely non-ionized at physiological pH, a feature that can dramatically improve cell permeability and oral bioavailability.[8]

The combination of these features in a single building block provides a strategic advantage for addressing common challenges in drug discovery, such as poor metabolic stability and low bioavailability.

Physicochemical Properties

The properties of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine are key to its function in drug design.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₇F₃N₂ | Provides the foundational atomic composition.[10] |

| Molecular Weight | 176.14 g/mol | Falls within the range for fragment-based drug design and lead optimization.[10] |

| XLogP3 | ~0.9 - 1.6 | Indicates moderate lipophilicity, balancing solubility and membrane permeability.[10][11] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Suggests good potential for oral bioavailability and cell membrane penetration.[10] |

| pKa (Amine) | Significantly Lowered | The electron-withdrawing CF3 group reduces the amine's basicity, ensuring it is mostly neutral at physiological pH, which aids membrane crossing.[8] |

| Hydrogen Bond Donors | 1 | The N-H group can participate in crucial interactions with biological targets.[10] |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the amine nitrogen can act as H-bond acceptors.[10] |

Core Application: A Metabolically Stable Amide Bioisostere

One of the most powerful applications of the trifluoroethylamine group is as a bioisosteric replacement for the amide bond.[1][8] Bioisosteres are functional groups that share similar physical or chemical properties, allowing them to produce broadly similar biological effects.[8]

The Challenge with Amide Bonds: Amide bonds are ubiquitous in peptides and many small molecule drugs. However, they are susceptible to cleavage by metabolic enzymes like proteases and amidases, leading to rapid degradation and poor pharmacokinetic profiles.

The Trifluoroethylamine Solution: The 2,2,2-trifluoroethylamine moiety serves as an excellent, hydrolysis-resistant mimic of an amide.[9][12]

-

Structural Mimicry: The electronegative trifluoroethyl group effectively mimics the electronic properties of the amide carbonyl.[8]

-

Preserved Interactions: It retains the crucial N-H hydrogen bond donating capability of the amide.[12]

-

Enhanced Stability: The carbon-fluorine bonds are exceptionally strong, and the C-N bond is not susceptible to standard proteolytic cleavage, significantly enhancing metabolic stability.[8][9]

Caption: Bioisosteric replacement of a labile amide with a stable trifluoroethylamine.

Experimental Protocols

The true value of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine is realized through its practical application in synthesis and biological testing.

Protocol 1: Synthesis of a Novel Kinase Inhibitor Candidate via Amide Coupling